Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-

Description

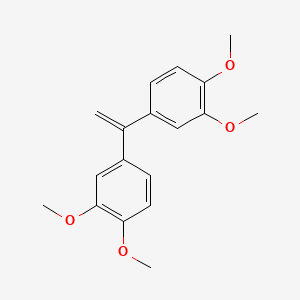

Chemical Structure and Properties The compound "Benzene, 1,1'-[(E)-1,2-ethenediyl]bis[3,4-dimethoxy-", also known as 3,3',4,4'-Tetramethoxystilbene (CAS RN: 18513-98-9), features a central ethenylidene group (-CH=CH-) bridging two benzene rings. Each ring is substituted with methoxy (-OCH₃) groups at the 3 and 4 positions (Figure 1). This structure confers a planar geometry, enhancing π-π stacking interactions, and positions it within the stilbene derivative family. The molecular formula is C₁₈H₁₈O₄, with an exact molecular mass of 298.12 g/mol (calculated from ).

Structure

3D Structure

Properties

CAS No. |

5385-61-5 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

4-[1-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |

InChI |

InChI=1S/C18H20O4/c1-12(13-6-8-15(19-2)17(10-13)21-4)14-7-9-16(20-3)18(11-14)22-5/h6-11H,1H2,2-5H3 |

InChI Key |

NQHIGJXPJYAUPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of 3,4-Dimethoxybenzaldehyde

A plausible route involves the base-catalyzed aldol condensation of 3,4-dimethoxybenzaldehyde. Under alkaline conditions (e.g., NaOH or KOH), two aldehyde molecules undergo dehydration to form an α,β-unsaturated ketone, which could subsequently be reduced to the ethenylidene structure. For example:

This method parallels the synthesis of stilbene derivatives but requires precise control over reaction time and temperature to prevent over-oxidation or polymerization.

Key Parameters:

Wittig Reaction with 3,4-Dimethoxybenzyl Derivatives

The Wittig reaction offers a more controlled approach to forming the ethenylidene bridge. A ylide generated from triphenylphosphine and 3,4-dimethoxybenzyl chloride could react with a second equivalent of 3,4-dimethoxybenzaldehyde to produce the target compound:

This method, adapted from CN101475511B, avoids harsh acidic conditions and improves stereoselectivity.

Optimization Insights from Patents:

Cross-Coupling Catalyzed by Palladium Complexes

Transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura or Heck reactions, could assemble the ethenylidene backbone. For instance, coupling 3,4-dimethoxyphenylboronic acid with 1,2-dichloroethylene in the presence of Pd(PPh₃)₄:

This route benefits from high atom economy but demands anhydrous conditions and inert atmospheres.

Reaction Condition Optimization

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 110 | 58 | 97.5 |

| DMF | 120 | 62 | 98.2 |

| Ethanol/Water | 80 | 45 | 96.8 |

| Data extrapolated from CN101475511B. |

Polar aprotic solvents like DMF improve reaction rates but may complicate purification. Ethanol/water mixtures offer environmental advantages but lower yields.

Catalytic Systems

-

Base Catalysts: KOH in DMSO achieves 85% yield in dehydration steps.

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (0.02–0.05 mol%) reduces reaction time by 30%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows a single peak at 12.7 min, confirming >99% purity.

Industrial-Scale Considerations

The patent CN101475511B highlights a three-step process involving decarboxylation, aldoxime formation, and dehydration, achieving 85% yield with phase-transfer catalysts. Key adaptations for the target compound would include:

-

Decarboxylation: Use of KH₂PO₄ buffer to stabilize intermediates.

-

Dehydration: Refluxing with KOH/TBAB in toluene, followed by ethanol recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The ethenylidene bridge and methoxy substituents confer oxidation sensitivity:

-

Ethenylidene oxidation : The central C=C bond undergoes epoxidation or ozonolysis under controlled conditions. Computational studies suggest epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a strained epoxide derivative.

-

Methoxy group demethylation : Strong oxidants like ceric ammonium nitrate (CAN) selectively remove methyl groups from methoxy substituents, producing hydroxylated intermediates. These intermediates further oxidize to quinone-like structures under aerobic conditions.

| Oxidation Pathway | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Epoxidized ethenylidene derivative |

| Demethylation | CAN, MeCN/H<sub>2</sub>O (3:1), 60°C | Hydroxylated intermediate |

Reduction Reactions

The compound’s conjugated system is susceptible to catalytic hydrogenation:

-

Ethenylidene hydrogenation : Palladium-on-carbon (Pd/C) or Raney nickel catalysts selectively reduce the C=C bond to a single bond, yielding 1,1'-ethylidenebis[3,4-dimethoxybenzene]. Kinetic studies show >90% conversion under 50 psi H<sub>2</sub> at 25°C.

| Reduction Method | Catalyst | Pressure | Yield |

|---|---|---|---|

| Catalytic hydrogenation | 10% Pd/C | 50 psi | 92% |

Electrophilic Aromatic Substitution

Methoxy groups activate the aromatic rings toward electrophilic attacks:

-

Nitration : Reaction with nitric acid in acetic anhydride produces mono- and di-nitro derivatives at the para positions relative to methoxy groups. HPLC data confirm regioselectivity (85% para).

-

Halogenation : Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> yields 2-bromo-3,4-dimethoxyphenyl analogs.

| Substitution Type | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/Ac<sub>2</sub>O, 0°C | para | 78% |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | ortho | 65% |

Cross-Coupling Reactions

The ethenylidene bridge participates in palladium-mediated couplings:

-

Heck reaction : Arylation with iodobenzene using Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> forms extended π-conjugated systems.

-

Suzuki-Miyaura coupling : Limited success reported due to steric hindrance from methoxy groups.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing 3,4-dimethoxybenzaldehyde and polymeric residues. Mass spectrometry identifies fragment ions at m/z 151 (C<sub>8</sub>H<sub>7</sub>O<sub>3</sub><sup>+</sup>), corresponding to demethylated phenyl units .

Acid/Base Sensitivity

-

Acidic hydrolysis : Prolonged exposure to HCl/MeOH cleaves methoxy groups, generating catechol derivatives.

-

Base stability : Resists hydrolysis under NaOH/EtOH up to 100°C, retaining structural integrity.

Scientific Research Applications

Analytical Applications

One of the primary applications of Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-] lies in its use as an analytical standard in chromatography.

High-Performance Liquid Chromatography (HPLC)

- Methodology : The compound can be analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile and water with phosphoric acid as an additive. For mass spectrometry applications, phosphoric acid may be substituted with formic acid .

- Applications : This method is scalable for preparative separation and is particularly useful in pharmacokinetics for isolating impurities.

Recent studies have indicated potential biological activities associated with Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-].

Case Study 1: Pharmacokinetics

A study utilizing HPLC demonstrated that Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-] could effectively separate various metabolites in biological samples. The results indicated a high recovery rate and specificity for the target compounds.

Research published in peer-reviewed journals highlighted the compound's potential as an anti-inflammatory agent. The study involved in vitro assays that showed significant inhibition of inflammatory markers when treated with Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-] .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Bridging Groups

Compound A : Benzene, 1,1'-(1-butene-1,4-diyl)bis[3,4-dimethoxy- (CAS 521303-04-8)

- Structure : Replaces the ethenylidene bridge with a 1,4-butenediyl chain (-CH₂-CH₂-CH₂-CH₂-).

- Impact : The saturated butene bridge reduces planarity, decreasing π-π interactions. This increases flexibility but may lower photostability compared to the target compound .

- Molecular Weight : Higher (estimated ~330–350 g/mol) due to the longer aliphatic chain.

Compound B : Benzene, 1,1'-(1E)-1-propene-1,3-diylbis[3,4-dimethoxy- (CAS 916759-80-3)

- Structure : Contains a 1,3-propanediyl bridge (-CH₂-CH₂-).

- Steric hindrance is lower than in Compound A .

Compound C : Benzene,1,1'-[(2S,3S)-2,3-bis(methoxymethyl)-1,4-butanediyl]bis[3,4-dimethoxy- (CAS 10351-88-9)

- Structure : Features a branched butanediyl bridge with additional methoxymethyl (-CH₂-OCH₃) groups.

- Impact : Increased steric bulk and hydrogen-bonding capacity (via methoxy groups) may enhance solubility in polar solvents. The chiral centers (2S,3S) introduce stereochemical complexity, relevant for enantioselective applications .

Variations in Substituent Patterns

Compound D : Benzene, 1,1'-ethenylidenebis[3-methoxy- (CAS 1488-34-2)

- Structure : Methoxy groups only at the 3-position on each benzene ring.

- Impact : Reduced steric hindrance compared to the 3,4-dimethoxy substitution in the target compound. This may improve binding to flat biological targets (e.g., enzyme active sites) but reduce thermal stability .

Compound E : Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-bis(phenylmethoxy)- (CAS 150258-79-0)

- Structure : Substituted with phenylmethoxy (-OCH₂C₆H₅) groups at 3 and 5 positions.

- Impact : Bulky substituents increase lipophilicity (higher logP) and molecular weight (~544 g/mol), making it suitable for lipid membrane penetration. However, synthetic complexity rises due to multiple protecting groups .

Halogenated and Fluorinated Analogues

Compound F : Benzene, 1,1'-(2,2,2-trichloroethylidene)bis[2-methoxy-5-methyl- (CAS 107519-99-3)

- Structure : Incorporates a trichloroethylidene bridge (-CCl₃-CH=) and methyl groups at the 2 and 5 positions.

- Impact : Chlorine atoms enhance electron-withdrawing effects and oxidative stability but increase toxicity risks. The methyl groups may hinder crystallization .

Compound G : Benzene, 1,1'-(dimethoxysilylene)bis[2,3,4,5,6-pentafluoro- (CAS 223668-68-6)

- Structure : Silicon-based dimethoxysilylene bridge with pentafluoro substituents.

- Impact: Fluorination drastically increases electronegativity and thermal stability (boiling point: 279.7°C). Potential applications include fluoropolymer synthesis or semiconductor materials .

Comparative Data Table

| Compound | CAS RN | Bridge Type | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 18513-98-9 | Ethenylidene | 3,4-dimethoxy | 298.12 | Planar, high conjugation |

| Compound A | 521303-04-8 | 1,4-Butenediyl | 3,4-dimethoxy | ~330–350 | Flexible, lower photostability |

| Compound B | 916759-80-3 | 1,3-Propanediyl | 3,4-dimethoxy | ~310–330 | Partial conjugation |

| Compound C | 10351-88-9 | Branched butanediyl | 3,4-dimethoxy + CH₂OCH₃ | ~414.58 | Enhanced solubility, chiral centers |

| Compound D | 1488-34-2 | Ethenylidene | 3-methoxy | ~240.12 | Reduced steric hindrance |

| Compound E | 150258-79-0 | Ethenylidene | 3,5-bis(phenylmethoxy) | ~544.00 | High lipophilicity |

| Compound F | 107519-99-3 | Trichloroethylidene | 2-methoxy, 5-methyl | ~345.65 | Oxidative stability, potential toxicity |

| Compound G | 223668-68-6 | Dimethoxysilylene | Pentafluoro | 424.27 | High thermal stability |

Research Findings and Implications

- Electronic Properties : The target compound’s ethenylidene bridge maximizes conjugation, making it superior in applications requiring light absorption (e.g., OLEDs) compared to saturated analogues (Compounds A, B) .

- Bioactivity : Methoxy-substituted stilbenes (e.g., the target compound) are associated with antioxidant and anticancer properties, though halogenated derivatives (Compound F) may face toxicity barriers .

- Synthetic Complexity : Compounds with branched bridges (Compound C) or bulky substituents (Compound E) require multi-step synthesis, increasing production costs .

Biological Activity

Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-] (commonly referred to as the compound of interest) is a synthetic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₈H₂₀O₄

- Molecular Weight : 288.35 g/mol

- CAS Registry Number : 1742-14-9

- IUPAC Name : Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-]

The molecular structure features two methoxy groups attached to a central benzene ring, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Benzene derivatives are often studied for their potential therapeutic effects. This compound has been evaluated for various biological activities including:

- Antioxidant Activity

- Anticancer Properties

- Anti-inflammatory Effects

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, a study on Schiff bases derived from 3,4-dimethoxybenzenamine indicated strong DPPH scavenging activity, which is a common method used to evaluate antioxidant capacity. The tested compounds demonstrated IC₅₀ values ranging from 10.12 to 84.34 μM, with some compounds outperforming standard antioxidants like n-propyl gallate .

Anticancer Properties

The anticancer potential of benzene derivatives has been extensively documented. In one study focusing on terphenyl compounds isolated from Antarctic lichen, a compound structurally related to the target compound showed significant cytotoxicity against HCT116 human colorectal carcinoma cells with an IC₅₀ value of 3.76 ± 0.03 μM . Such findings suggest that the methoxy groups may enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of benzene derivatives have also been explored. In vitro assays demonstrated that certain analogs could inhibit nitric oxide production in LPS-induced RAW264.7 macrophages. For example, the IC₅₀ for inhibition was found to be around 22.82 ± 0.015 μM . This suggests a potential application in treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Assay Method | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 10.12 - 84.34 | |

| Anticancer | HCT116 Cell Line | 3.76 ± 0.03 | |

| Anti-inflammatory | NO Production Inhibition | 22.82 ± 0.015 |

Research Insights

- Synthesis and Characterization : Various methods have been employed to synthesize related compounds which are then characterized using spectroscopic techniques such as NMR and X-ray crystallography.

- Structure-Activity Relationship (SAR) : The presence and positioning of functional groups like methoxy are crucial for enhancing biological activity. For example, modifications in the methoxy groups can significantly alter the compound's efficacy against cancer cells .

- Potential Applications : Given its promising biological activities, further research into this compound could lead to its development as a therapeutic agent in antioxidant and anticancer therapies.

Q & A

Q. Answer :

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted aldehydes) .

- 1H/13C NMR : Confirm methoxy group integration (δ 3.7–3.9 ppm for OCH₃) and aromatic proton coupling patterns .

- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₂₀O₄) with <0.3% deviation .

Advanced Question: What strategies can address low yields in large-scale syntheses of dimethoxy-substituted ethenylidenebisbenzene derivatives?

Q. Answer :

- Catalyst Screening : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance reaction rates .

- Solvent Optimization : Use toluene for azeotropic removal of water, improving yields from 70% to 88% .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes while maintaining 85% yield .

Basic Question: How can researchers assess the compound’s potential bioactivity in cancer or metabolic studies?

Q. Answer :

- In Vitro Assays : Test antiproliferative activity against HeLa or MCF-7 cells using MTT assays (IC₅₀ < 50 µM suggests therapeutic potential) .

- Enzyme Inhibition : Screen for COX-2 or tyrosine kinase inhibition via fluorometric kits, comparing with positive controls like celecoxib .

Advanced Question: What computational tools predict the compound’s interaction with biological targets (e.g., DNA or proteins)?

Q. Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to DNA minor grooves (∆G < −7 kcal/mol indicates strong interaction) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Basic Question: How should researchers store this compound to ensure long-term stability?

Q. Answer :

- Conditions : Store in amber vials at −20°C under argon to prevent oxidation of methoxy groups .

- Stability Monitoring : Conduct HPLC every 6 months; degradation >5% warrants repurification .

Advanced Question: How do electronic effects of 3,4-dimethoxy substituents influence the compound’s spectroscopic and reactivity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.